molecular formula C9H11FO B1342064 1-Fluoro-2-isopropoxybenzene CAS No. 1160293-58-2

1-Fluoro-2-isopropoxybenzene

Cat. No.: B1342064
CAS No.: 1160293-58-2
M. Wt: 154.18 g/mol
InChI Key: KMDIOSJJYCFHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-isopropoxybenzene is an important chemical compound with the molecular formula C9H11FO and a molecular weight of 154.18 g/mol. This compound has gained significant attention in scientific research and industry due to its versatile applications and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-isopropoxybenzene can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution reaction, where an electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced organic synthesis techniques, including the Suzuki–Miyaura coupling reaction. This method employs organoboron reagents and palladium catalysts to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-isopropoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Hydrocarbon derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Fluoro-2-isopropoxybenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands.

    Biology: Employed in the development of fluorophore-based probes for biological imaging.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Fluoro-2-isopropoxybenzene can be compared with other similar compounds, such as:

    1-Bromo-4-fluoro-2-isopropoxybenzene: This compound has a similar structure but contains a bromine atom instead of a fluorine atom.

    1-Fluoro-2-methoxybenzene: This compound has a methoxy group instead of an isopropoxy group, leading to different chemical and physical properties.

Uniqueness: this compound is unique due to its specific combination of a fluorine atom and an isopropoxy group, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

1-fluoro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDIOSJJYCFHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.